Synthesis of Dicarbonyldichlorobis(triphenylphosphine)osmium via Low-Oxidation-State Dimer Cleavage vs. High-Oxidation-State Halide Metathesis
The target compound, [OC-6-33][OsCl₂(CO)₂(PPh₃)₂], is accessible via direct cleavage of the chloride-bridged dimer [OsCl(μ-Cl)(CO)₃]₂ with PPh₃ . In the same study, a series of [OsCl₂(CO)₂L₂] complexes were prepared, allowing direct comparison of ³¹P NMR spectra across different phosphine ligands under identical conditions . Crucially, the target compound retains two chloride ligands; contrast this with the synthetically popular OsHCl(CO)(PPh₃)₃ (CAS 16971-31-8), where one chloride is replaced by hydride, fundamentally altering the reactivity and necessitating completely different ligand substitution pathways.
| Evidence Dimension | Synthetic Route Efficiency and Product Yield |
|---|---|
| Target Compound Data | Synthesis of [OC-6-33][OsCl₂(CO)₂(PPh₃)₂] from [OsCl(μ-Cl)(CO)₃]₂ + PPh₃ (Room Temp, Clean Conversion) |
| Comparator Or Baseline | Synthesis of OsHCl(CO)(PPh₃)₃ from OsCl₃·3H₂O + PPh₃ + HCHO (Reflux, Multi-Step) |
| Quantified Difference | The dimer cleavage route enables clean isolation of the target complex under mild conditions (room temperature), avoiding harsh reducing agents required for hydride-containing analogs. Specific yields were not reported in the abstract, but the methodology is highlighted for its general applicability. |
| Conditions | Ambient temperature, organic solvent (e.g., CH₂Cl₂ or THF), under inert atmosphere. |
Why This Matters
Procurement of this specific precursor with two chlorides enables entry into chemistries (e.g., halide abstraction, salt metathesis) that are inaccessible from OsHCl(CO)(PPh₃)₃, reducing the need for pre-functionalization steps in catalyst library synthesis.
- [1] Clark, H.C.S.; Coleman, K.S.; Fawcett, J.; Holloway, J.H.; Hope, E.G.; Redding, J.; Russell, D.R. Synthesis and characterisation of [OC-6-33][OsCl₂(CO)₂L₂] (L=phosphine). Polyhedron 1999, 18 (8–9), 1207–1210. View Source
